5-Bromo-2-cyanomethyl-3-Fluoroaniline
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Description
5-Bromo-2-cyanomethyl-3-Fluoroaniline is a chemical compound that is used as a pharmaceutical intermediate1. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds, such as 2,3-Difluoroaniline and 2-Bromo-5-fluoroaniline, involves reactions under specific conditions23. However, the exact synthesis process for 5-Bromo-2-cyanomethyl-3-Fluoroaniline is not readily available in the public domain.
Molecular Structure Analysis
The molecular structure of similar compounds like 3-Bromo-5-fluoroaniline and 5-Bromo-2-fluoroaniline has been analyzed456. However, the specific molecular structure analysis for 5-Bromo-2-cyanomethyl-3-Fluoroaniline is not readily available.
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied78. However, specific chemical reactions involving 5-Bromo-2-cyanomethyl-3-Fluoroaniline are not readily available.
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 5-Bromo-2-fluoroaniline have been analyzed98. However, specific properties for 5-Bromo-2-cyanomethyl-3-Fluoroaniline are not readily available.
Safety And Hazards
Future Directions
The future directions for the use and study of 5-Bromo-2-cyanomethyl-3-Fluoroaniline are not readily available781.
Please note that the information provided is based on the available data and there might be more updated or detailed information in specialized databases or scientific literature. It’s always recommended to consult with a chemical expert or refer to the most recent research for comprehensive and accurate information.
properties
IUPAC Name |
2-(2-amino-4-bromo-6-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2/c9-5-3-7(10)6(1-2-11)8(12)4-5/h3-4H,1,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBROJEWHLGVDBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)CC#N)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646924 |
Source
|
Record name | (2-Amino-4-bromo-6-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-cyanomethyl-3-Fluoroaniline | |
CAS RN |
1000340-98-6 |
Source
|
Record name | (2-Amino-4-bromo-6-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20646924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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